molecular formula C15H23NO3 B8644587 tert-Butyl (R)-(1-hydroxy-4-phenylbutan-2-yl)carbamate

tert-Butyl (R)-(1-hydroxy-4-phenylbutan-2-yl)carbamate

Cat. No.: B8644587
M. Wt: 265.35 g/mol
InChI Key: SJODCYRYHPVMMQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-2-amino-4-phenylbutan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions to occur at other sites in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-amino-4-phenylbutan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The amino alcohol is dissolved in a suitable solvent, such as dichloromethane, and Boc2O is added slowly with stirring. The reaction mixture is then allowed to stir at room temperature until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of Boc-®-2-amino-4-phenylbutan-1-ol may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-amino-4-phenylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

Boc-®-2-amino-4-phenylbutan-1-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Boc-®-2-amino-4-phenylbutan-1-ol involves the protection of the amino group by the Boc group. The Boc group is introduced through the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O). The resulting Boc-protected amino group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the selective deprotection of the amino group, enabling further functionalization of the molecule .

Comparison with Similar Compounds

Boc-®-2-amino-4-phenylbutan-1-ol can be compared with other Boc-protected amino alcohols and amino acids. Some similar compounds include:

The uniqueness of Boc-®-2-amino-4-phenylbutan-1-ol lies in its specific combination of a Boc-protected amino group and a phenyl-substituted hydroxyl group, making it a valuable building block in organic synthesis.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1

InChI Key

SJODCYRYHPVMMQ-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CO

Origin of Product

United States

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